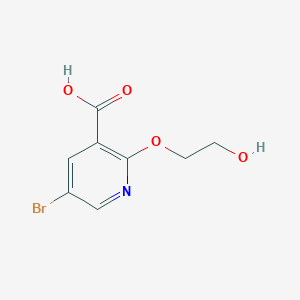
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-hydroxypyridine-3-carboxylic acid, followed by the reaction with ethylene glycol under acidic conditions to introduce the hydroxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-2-(2-oxoethoxy)pyridine-3-carboxylic acid.
Reduction: Formation of 2-(2-hydroxyethoxy)pyridine-3-carboxylic acid.
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid depends on its application. In biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The bromine atom and hydroxyethoxy group can interact with amino acid residues in the enzyme, affecting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-hydroxypyridine-3-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
Uniqueness
5-Bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C8H8BrNO4 |
|---|---|
Poids moléculaire |
262.06 g/mol |
Nom IUPAC |
5-bromo-2-(2-hydroxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO4/c9-5-3-6(8(12)13)7(10-4-5)14-2-1-11/h3-4,11H,1-2H2,(H,12,13) |
Clé InChI |
WUPKVRHKMICNQL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)OCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


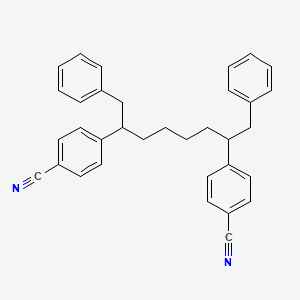
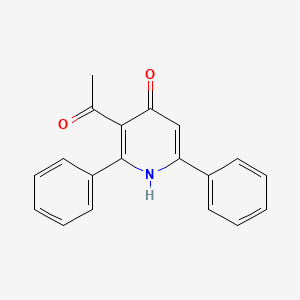


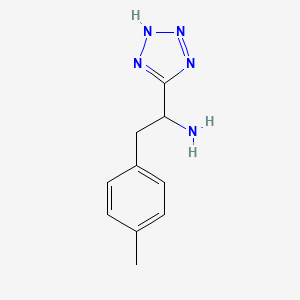
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)

![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)

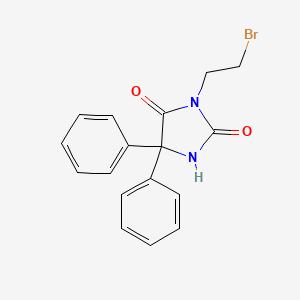
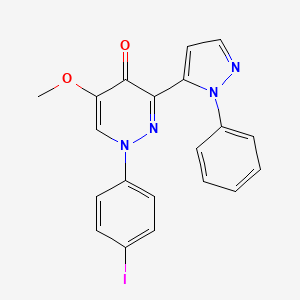
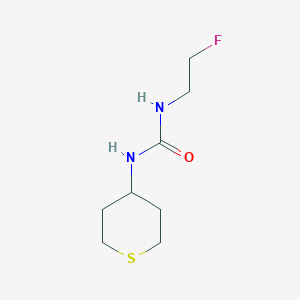
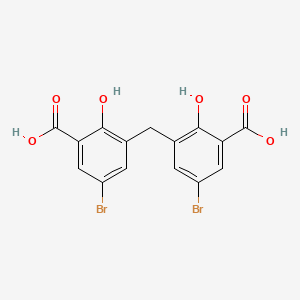
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
